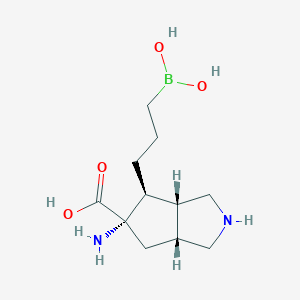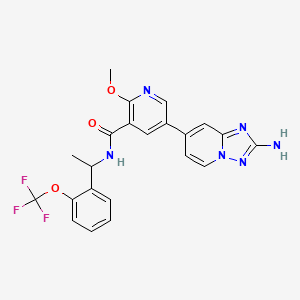
Ripk1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk1-IN-3 is a small molecule inhibitor that targets receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including autoimmune, inflammatory, neurodegenerative, ischemic, and acute conditions . The development of selective inhibitors like this compound has opened new avenues for therapeutic interventions in these diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core scaffold, followed by functional group modifications to enhance selectivity and potency. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. This involves the use of high-throughput screening techniques to identify the most efficient reaction conditions and purification methods. The process also includes rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ripk1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired chemical transformations efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Ripk1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1 and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Mécanisme D'action
Ripk1-IN-3 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is responsible for its enzymatic activity . By binding to this domain, this compound disrupts the interaction between RIPK1 and its substrates, effectively halting the progression of the signaling cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Ripk1-IN-3 in terms of their mechanism of action and therapeutic applications. These include:
GSK2606414: A PERK inhibitor that also targets RIPK1.
GSK2656157: Another PERK inhibitor with dual activity against RIPK1.
AMG44: A more specific PERK inhibitor that does not target RIPK1.
Uniqueness of this compound
This compound is unique in its high selectivity and potency for RIPK1. Unlike other inhibitors that may have off-target effects, this compound specifically targets the kinase domain of RIPK1, minimizing potential side effects and enhancing its therapeutic potential . This selectivity makes this compound a valuable tool for studying RIPK1-mediated pathways and developing targeted therapies for diseases involving RIPK1 .
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its selective inhibition of RIPK1 makes it a valuable tool for studying cell death and inflammation pathways, as well as a potential therapeutic agent for various diseases. The development and optimization of synthetic routes for this compound ensure its availability for research and industrial applications, paving the way for new discoveries and advancements in the field of medicine.
Propriétés
Formule moléculaire |
C22H19F3N6O3 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-2-methoxy-N-[1-[2-(trifluoromethoxy)phenyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19F3N6O3/c1-12(15-5-3-4-6-17(15)34-22(23,24)25)28-19(32)16-9-14(11-27-20(16)33-2)13-7-8-31-18(10-13)29-21(26)30-31/h3-12H,1-2H3,(H2,26,30)(H,28,32) |
Clé InChI |
PRNFQCKAJOAASO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1OC(F)(F)F)NC(=O)C2=C(N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


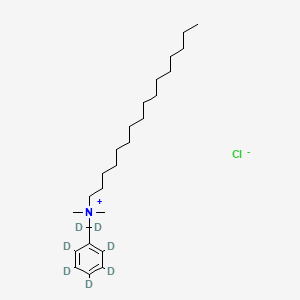
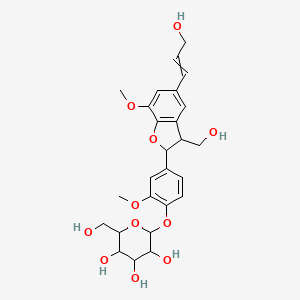
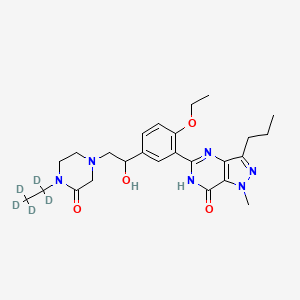
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
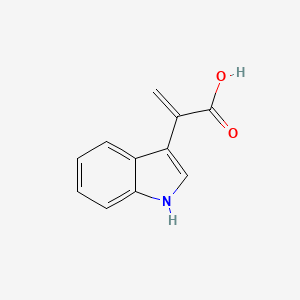
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)

